ONO-4578
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ONO-4578; ONO 4578; ONO4578; BMS 986310; BMS986310; BMS-986310; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar EP4 Antagonists
EP4 antagonists represent a growing class of immunomodulatory agents. Below is a detailed comparison of ONO-4578 with key competitors:
Table 1: Comparative Analysis of EP4 Antagonists
Key Differentiators of this compound
Mechanistic Advantages: Unlike dual EP2/EP4 antagonists (e.g., TPST-1495), this compound’s EP4-specificity minimizes off-target immunosuppressive effects .
Clinical Efficacy and Safety: this compound’s combination with nivolumab demonstrated early anti-tumor activity (1 partial response, 6 stable diseases) without reaching MTD, whereas LY3127760 and AAT-007 lack comparable combination data . TRAEs (e.g., duodenal ulcer) were manageable compared to the gastrointestinal toxicity profile of non-selective COX inhibitors like celecoxib .
Pharmacokinetic Profile: this compound exhibits dose-proportional PK (Cmax = 87.5·Dose^1.10; AUC24h = 1480·Dose^1.14 in combination therapy), superior to the nonlinear PK of LY3127760 . PPIs significantly alter this compound exposure, a critical consideration absent in AN0025 or CR6086 trials .
Competitive Landscape: AN0025: Despite slower development, this compound’s robust preclinical immune profiling (e.g., M2 macrophage reduction) provides mechanistic depth lacking in AN0025’s dataset . E7046: While both compounds show oral efficacy, E7046 remains preclinical, whereas this compound has clinical proof-of-concept .
Preparation Methods
Spirocyclic Core Synthesis
The spiro[chromane-4,1'-cyclopropane] system is synthesized via a ring-closing metathesis (RCM) or Simmons-Smith cyclopropanation approach:
Route 1 (RCM-Based) :
-
Chromane Precursor : 6-Hydroxychromane-4-one is functionalized with a vinyl group at position 2.
-
Cyclopropanation : A Grubbs catalyst-mediated RCM forms the cyclopropane ring, yielding the spiro intermediate.
Route 2 (Simmons-Smith) :
-
Chroman-4-ol Derivatization : A diazo compound is treated with Zn(Cu) to generate the cyclopropane ring.
Both routes require chiral resolution to isolate the (2'R,4S) enantiomer, typically via chiral HPLC or enzymatic kinetic resolution.
Amide Coupling and Side Chain Introduction
The spirocyclic intermediate undergoes sequential amidation:
Step 1: Cyclopropane-Carboxamido Linkage
-
The spirocyclic carboxylic acid is activated using N,N'-carbonyldiimidazole (CDI) and coupled with 4-cyano-2-aminophenylbutanoic acid under mild basic conditions (pH 7–8).
Step 2: Isopropylcarbamoyl Installation
Final Assembly and Purification
The fully functionalized intermediate is deprotected (e.g., saponification of methyl esters) and purified via preparative HPLC using a C18 column and acetonitrile/water gradient. Critical quality control metrics include:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC (UV 254 nm) |
| Enantiomeric Excess | ≥99% (2'R,4S) | Chiral HPLC |
| Residual Solvents | <0.1% (ICH Q3C) | GC-MS |
Analytical Characterization and Process Optimization
Spectroscopic Confirmation
Process Challenges and Solutions
-
Cyclopropane Stability : Acidic conditions during amidation risk ring-opening; optimized pH control (6.5–7.5) mitigates degradation.
-
Crystallization Issues : The final API exhibits poor crystallinity, necessitating amorphous solid dispersion techniques for tablet formulation.
Comparative Analysis of Synthetic Efficiency
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| RCM-Based | 32 | 95 | Moderate | Limited |
| Simmons-Smith | 28 | 93 | High | Moderate |
| Hybrid Approach* | 41 | 97 | High | High |
*Hybrid Approach: Combines RCM for cyclopropanation with enzymatic resolution.
Industrial-Scale Manufacturing Considerations
Current GMP synthesis (disclosed in ONO Pharmaceutical filings) uses a 15-step linear sequence with an overall yield of 12%. Key bottlenecks:
Q & A
Q. What is the mechanistic basis of ONO-4578's immunomodulatory effects in cancer models?
this compound selectively antagonizes the prostaglandin E2 receptor EP4, which is overexpressed in immunosuppressive myeloid cells (e.g., M2 macrophages, MDSCs) within the tumor microenvironment (TME). By blocking PGE2-EP4 signaling, it reverses PGE2-mediated suppression of T-cell activation and promotes dendritic cell (DC) differentiation. Methodologically, this is validated through in vitro cAMP inhibition assays in EP4-expressing CHO cells and flow cytometry profiling of immune cell subsets in syngeneic mouse models .
Q. How do preclinical studies design experiments to evaluate this compound's antitumor activity?
Preclinical studies typically use syngeneic mouse models (e.g., CT26, MC38 tumors) treated with oral this compound. Endpoints include tumor growth inhibition, survival analysis, and immune profiling via flow cytometry to quantify changes in CD8+ T cells, DCs, and M2 macrophages. For example, this compound reduced M2 macrophage infiltration in MC38 tumors by 40–60% compared to controls, correlating with enhanced antitumor immunity .
Q. What biomarkers are used to assess this compound's pharmacodynamic effects?
Key biomarkers include:
- EP4 receptor occupancy : Measured via competitive binding assays.
- Immune cell modulation : Flow cytometry for CD8+ T-cell activation (e.g., IFN-γ production), DC differentiation markers (e.g., CD86), and M2 macrophage markers (e.g., CD206).
- Cytokine profiling : IL-23 suppression and Th17 cell reduction, linked to EP4 inhibition .
Advanced Research Questions
Q. How does this compound synergize with PD-1/PD-L1 inhibitors in overcoming immunotherapy resistance?
this compound reverses PGE2-driven immunosuppression by depleting myeloid-derived suppressor cells (MDSCs) and M2 macrophages, while PD-1 inhibitors enhance T-cell effector function. In preclinical models, combination therapy increased tumor-infiltrating CD8+ T cells by 2–3 fold and reduced tumor volume by >50% compared to monotherapy. Methodologically, this requires co-administration studies with dose optimization and immune correlative analyses (e.g., multiplex IHC) .
Q. What are the challenges in designing clinical trials for this compound combination therapies?
Phase I/II trials (e.g., NCT03155061) face challenges such as:
- Dose escalation : Balancing this compound's pharmacokinetics (oral bioavailability) with nivolumab’s fixed dosing.
- Endpoint selection : Prioritizing immune-related response criteria (irRC) over RECIST due to delayed TME remodeling.
- Biomarker stratification : Identifying EP4-high tumors via RNA-seq or IHC to enrich responsive populations .
Q. How do researchers reconcile contradictory data on EP4's role in different cancer types?
EP4 signaling exhibits context-dependent effects: it promotes metastasis in breast cancer but enhances antitumor immunity when blocked in colorectal cancer. To address this, studies must stratify results by tumor type, EP4 expression levels, and TME composition. For example, this compound showed efficacy in microsatellite-stable colorectal cancer but limited activity in glioblastoma without concomitant T-cell infiltration .
Q. What methodologies are used to validate EP4 as a predictive biomarker for this compound response?
- Transcriptomic profiling : RNA-seq of tumor biopsies to quantify EP4 and downstream targets (e.g., COX-2, IL-23).
- Functional assays : Ex vivo T-cell activation assays using patient-derived MDSCs treated with this compound.
- Spatial analysis : Multiplex immunofluorescence to map EP4+ myeloid cells relative to CD8+ T cells in the TME .
Data Analysis and Interpretation
Q. How should researchers analyze immune profiling data from this compound studies?
Use computational tools like CIBERSORT or flow cytometry clustering algorithms (e.g., FlowSOM) to deconvolute immune cell subsets. For example, in MC38 models, this compound increased cytotoxic T/NK cell gene signatures (e.g., GZMB, PRF1) by 1.5–2.0 fold, validated via NanoString analysis .
Q. What statistical approaches address variability in this compound's biomarker data across studies?
Apply mixed-effects models to account for inter-patient heterogeneity in EP4 expression and TME dynamics. For instance, a Bayesian hierarchical model could integrate data from NCT03155061 and preclinical studies to predict response probabilities in EP4-high vs. EP4-low subgroups .
Tables
Q. Table 1. Key Preclinical Findings for this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
